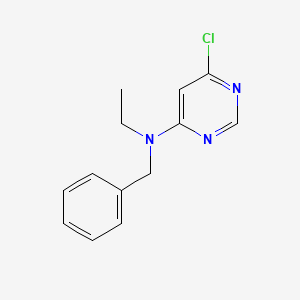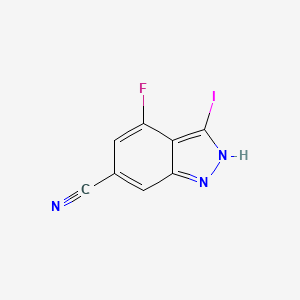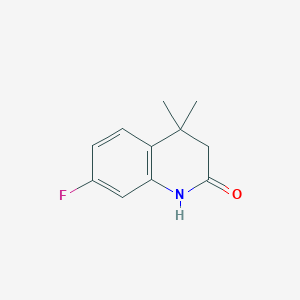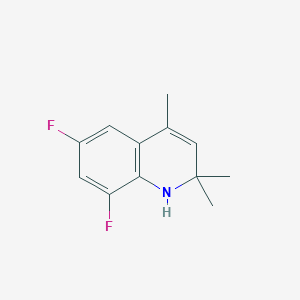
(1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Bone Disorder Treatments
A study identified a compound, WAY-262611, which targets the Wnt beta-catenin cellular messaging system, crucial for bone formation and disorders. This compound showed a dose-dependent increase in trabecular bone formation rate in ovariectomized rats, indicating potential for treating bone-related conditions (Pelletier et al., 2009).
Crystal Structure Analysis
Several studies have synthesized and analyzed the crystal structures of compounds related to "(1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanamine." These studies provide insights into the compounds' molecular geometries, which are crucial for understanding their chemical properties and potential applications in materials science and pharmaceuticals. For example, compounds such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol have been characterized by X-ray crystallography, revealing details about molecular conformations and intermolecular interactions (Girish et al., 2008).
Antiosteoclast Activity
A new family of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates synthesized showed moderate to high antiosteoclast and osteoblast activity. These compounds could have implications for treating diseases related to bone density and strength (Reddy et al., 2012).
Potential in Antipsychotic Drugs
Research into compounds structurally related to "this compound" includes studies on their applications as antipsychotic agents. For example, conformationally constrained butyrophenones with affinities for dopamine and serotonin receptors have been evaluated for their antipsychotic potential, suggesting the therapeutic value of these compounds in treating psychiatric disorders without inducing extrapyramidal side effects (Raviña et al., 2000).
Cellular Imaging and Photocytotoxicity
Iron(III) complexes with catecholate derivatives, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been synthesized and shown to exhibit photocytotoxic properties under red light. These complexes can be ingested by cells and interact with DNA, making them potentially useful for applications in cellular imaging and as agents for photodynamic therapy (Basu et al., 2014).
Wirkmechanismus
- Piperidine derivatives often exhibit diverse biological activities. For instance, piperine (a natural alkaloid with a piperidine moiety) has antioxidant properties and potential effects against cancer, inflammation, hypertension, and asthma .
Target of Action
Pharmacokinetics (ADME)
- Data not available. Volume of distribution and protein binding remain unspecified . Details lacking. No specific information. Not reported. Unknown.
Biochemische Analyse
Biochemical Properties
(1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with reactive oxygen species (ROS) in the body, which are generated as by-products of cellular enzymatic reactions . These interactions are crucial as they help regulate the level of ROS produced and maintain a redox balance, which is essential for normal physiological processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been studied for its potential therapeutic effects in diseases where it modulates the cytoskeleton, chromatin structure, and activation of T cells . These effects are critical in understanding how this compound can be used in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to interact with enzymes, leading to either inhibition or activation, and causing changes in gene expression . These molecular interactions are essential for the compound’s therapeutic potential and provide insights into its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, its stability in different environments and its degradation products can influence its efficacy and safety in in vitro or in vivo studies . Understanding these temporal effects is crucial for developing effective therapeutic strategies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that there are threshold effects observed at various dosages, with higher doses potentially leading to toxic or adverse effects . These dosage-dependent effects are important for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are critical for understanding how the compound is metabolized and its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
[1-(thiolan-3-yl)piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S/c11-6-9-2-1-4-12(7-9)10-3-5-13-8-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIBBRIUDWCNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCSC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


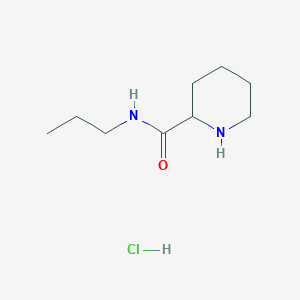
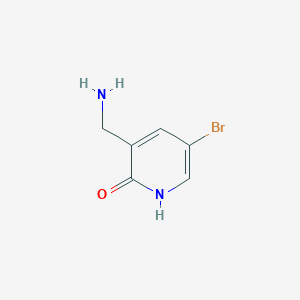
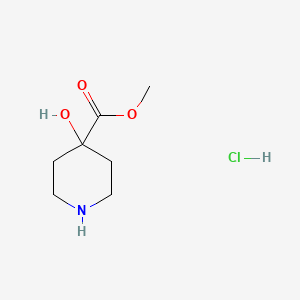
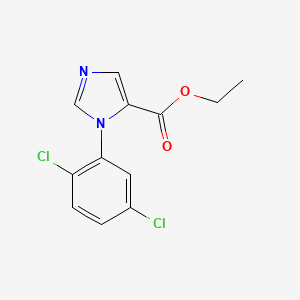

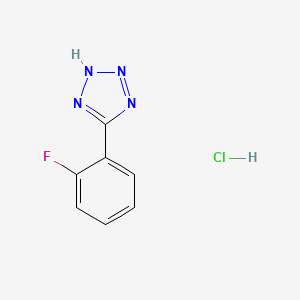
![4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464804.png)
